molecular formula C22H18N2O5 B2374937 2-(2-methoxyphenoxy)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide CAS No. 922083-04-3

2-(2-methoxyphenoxy)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide

Cat. No.: B2374937
CAS No.: 922083-04-3
M. Wt: 390.395
InChI Key: WKUOMMPZBYMDEI-UHFFFAOYSA-N
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Description

The compound 2-(2-methoxyphenoxy)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide belongs to a class of dibenzo[b,f][1,4]oxazepine derivatives functionalized with acetamide substituents. These compounds are of pharmacological interest due to their structural similarity to dopamine receptor antagonists and other bioactive molecules targeting neurological pathways . The core structure consists of a dibenzo[b,f][1,4]oxazepine scaffold fused with a ketone group at position 11 and an acetamide moiety at position 2. The 2-methoxyphenoxy group introduces electron-donating and steric effects, which may modulate receptor binding affinity and metabolic stability. Purification is typically achieved via preparative HPLC .

Properties

IUPAC Name

2-(2-methoxyphenoxy)-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O5/c1-27-19-8-4-5-9-20(19)28-13-21(25)23-14-10-11-17-15(12-14)22(26)24-16-6-2-3-7-18(16)29-17/h2-12H,13H2,1H3,(H,23,25)(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKUOMMPZBYMDEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(2-methoxyphenoxy)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide is a complex organic compound with significant potential in medicinal chemistry. Its structure includes a dibenzo[b,f][1,4]oxazepine core, which is known for its diverse biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C22H18N2O5
  • Molecular Weight : 390.4 g/mol
  • CAS Number : 922083-04-3

The compound's unique structure contributes to its biological activity, particularly in the inhibition of specific enzymes and modulation of cellular processes.

Antioxidant Activity

Research indicates that compounds with similar structural motifs exhibit antioxidant properties. The antioxidant capacity can be evaluated through various assays, such as the DPPH radical scavenging test. For instance, related compounds have shown significant scavenging activities, suggesting that this compound may also possess similar capabilities.

Table 1: Antioxidant Activity Comparison

CompoundDPPH Scavenging Activity (%)IC50 (µM)
Compound A86%14.33
Compound B76%18.45
Target CompoundTBDTBD

Enzyme Inhibition

One of the notable biological activities of this compound is its potential as an inhibitor of various enzymes. Studies have shown that related dibenzoxazepines can inhibit tyrosinase and other enzymes involved in melanin synthesis. This activity is particularly relevant in dermatological applications for skin lightening.

The inhibition mechanism often involves competitive binding to the enzyme's active site or allosteric modulation. For example, in studies involving mushroom tyrosinase, compounds with similar structures demonstrated a significant reduction in enzyme activity at specific concentrations.

Cytotoxicity Studies

Cytotoxicity assays are crucial for assessing the safety profile of any potential therapeutic agent. Preliminary studies on similar dibenzoxazepine derivatives revealed varying levels of cytotoxicity against cancer cell lines.

Table 2: Cytotoxicity Results

CompoundCell LineConcentration (µM)Viability (%)
Compound AB16F100 - 5>90%
Compound BHSG0 - 575%
Target CompoundTBDTBDTBD

Case Study 1: Tyrosinase Inhibition

In a study focused on tyrosinase inhibitors, several derivatives were tested against mushroom tyrosinase using l-DOPA and l-Tyrosine as substrates. The results indicated that certain structural modifications enhanced inhibitory potency significantly.

Case Study 2: Anticancer Potential

Another study explored the anticancer properties of dibenzoxazepine derivatives against various cancer cell lines. The findings suggested that these compounds could induce apoptosis in cancer cells while sparing normal cells.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Pharmacological Activity

The acetamide side chain and aromatic substituents critically influence biological activity. Key comparisons include:

Compound Name Substituent (R) Core Structure Molecular Weight (g/mol) Key Findings Reference
2-(4-Fluorophenyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-7-yl)acetamide (8c) 4-Fluorophenyl Dibenzo[1,4]oxazepine 392.39 High yield (83%); enhanced receptor binding due to electron-withdrawing F
2-(4-Chlorophenyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide 4-Chlorophenyl Dibenzo[1,4]oxazepine 408.84 Moderate antipyretic activity; improved metabolic stability
N-(4-Methoxybenzyl)-10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide (32) 4-Methoxybenzyl Dibenzo[1,4]thiazepine 421.1 D2 receptor antagonism (IC50 = 12 nM); sulfur atom enhances lipophilicity
2-(3-Methylphenoxy)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide 3-Methylphenoxy Dibenzo[1,4]oxazepine 374.39 Reduced potency compared to 4-substituted analogs

Key Observations :

  • Electron-withdrawing groups (e.g., -F, -Cl) improve binding affinity and metabolic stability compared to electron-donating groups (e.g., -OCH3) .
  • Thiazepine cores (sulfur-containing) exhibit higher D2 receptor selectivity than oxazepines, likely due to increased lipophilicity and altered steric interactions .
  • Substituent position matters: Para-substituted aryl groups (e.g., 4-fluorophenyl) outperform ortho- or meta-substituted variants in both synthesis yield and activity .
Structural Characterization
  • 1H NMR : Aromatic protons in dibenzo[b,f][1,4]oxazepine cores resonate between δ 7.5–8.0 ppm, while acetamide NH signals appear at δ 10.4–10.5 ppm .
  • HRMS : Molecular ion peaks (e.g., m/z 421.1217 for compound 29) confirm structural integrity .

Preparation Methods

Synthetic Strategies and Methodologies

Synthesis of the DibenzoOxazepine Core

The dibenzooxazepine scaffold is synthesized via cyclization reactions, often starting from o-substituted aromatic precursors. Two primary routes are documented:

Cyclocondensation of o-Halobenzyl Ethers with o-Nitrophenol Derivatives

Procedure :

  • Intermediate Formation : React o-halobenzyl halide (e.g., o-bromobenzyl bromide) with o-nitrophenol in the presence of sodium hydroxide to form o-halobenzyl-o-nitrophenyl ether.
  • Reduction : Reduce the nitro group to an amine using nascent hydrogen (generated via Zn/HCl or Fe/HCl).
  • Formylation : Treat the aniline derivative with formic acid to yield a formanilide intermediate.
  • Cyclization : Heat the formanilide with potassium carbonate in dimethylformamide (DMF) to induce cyclization, forming the 5,11-dihydrodibenzo[b,f]oxazepine core.

Key Data :

  • Yield for cyclization: 24–38% (dependent on substituents).
  • Optimal conditions: 155–160°C under nitrogen atmosphere.
Phosphorus Oxychloride-Mediated Cyclocondensation

Procedure :

  • Carbamate Formation : React 2-(4-chlorophenoxy)aniline with phenyl chloroformate to generate a carbamate intermediate.
  • Urea Derivative Synthesis : Microwave-assisted reaction of the carbamate with amines (e.g., thiomorpholine) to form urea derivatives.
  • Cyclization : Reflux the urea derivative with phosphorus oxychloride (POCl₃) to yield the 11-substituted dibenzooxazepine.

Key Data :

  • Cyclization yield: 4–38% (lower yields for sterically hindered amines).
  • Reaction time: 17 hours under reflux.

Functionalization of the DibenzoOxazepine Core

To introduce the acetamide side chain at position 2, the core must be functionalized with an amine or reactive leaving group.

Nitration and Reduction

Procedure :

  • Nitration : Treat the dibenzooxazepine core with nitric acid/sulfuric acid to introduce a nitro group at position 2.
  • Reduction : Reduce the nitro group to an amine using catalytic hydrogenation (Pd/C, H₂).

Key Data :

  • Nitration yield: 60–75% (varies with nitrating agent).
  • Reduction yield: >90% under mild conditions.
Bromination and Buchwald–Hartwig Amination

Procedure :

  • Bromination : Use N-bromosuccinimide (NBS) to brominate position 2 of the dibenzooxazepine core.
  • Amination : Perform a Buchwald–Hartwig coupling with ammonia or a protected amine to introduce the amine group.

Key Data :

  • Bromination yield: 70–85%.
  • Amination yield: 50–65% (dependent on catalyst loading).

Synthesis of the Methoxyphenoxy-Acetamide Side Chain

The side chain is prepared via esterification or alkylation of 2-methoxyphenol:

Alkylation of 2-Methoxyphenol

Procedure :

  • Ester Formation : React 2-methoxyphenol with chloroacetyl chloride in the presence of sodium hydroxide to form 2-(2-methoxyphenoxy)acetyl chloride.
  • Amidation : Treat the acyl chloride with ammonia or an amine to yield 2-(2-methoxyphenoxy)acetamide.

Key Data :

  • Acyl chloride yield: 85–92%.
  • Amidation yield: 90–97% under anhydrous conditions.

Coupling of the Core and Side Chain

The final step involves coupling the dibenzooxazepine amine with the methoxyphenoxy-acetamide side chain.

EDCI/DMAP-Mediated Coupling

Procedure :

  • Activation : React 2-(2-methoxyphenoxy)acetic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP) to form the active ester.
  • Amide Bond Formation : Couple the activated ester with 2-amino-11-oxo-dibenzooxazepine in dichloromethane (DCM) or DMF.

Key Data :

  • Coupling yield: 68–88%.
  • Purity: >95% after recrystallization.
Schotten–Baumann Reaction

Procedure :

  • Acyl Chloride Formation : Convert 2-(2-methoxyphenoxy)acetic acid to its acyl chloride using thionyl chloride (SOCl₂).
  • Reaction with Amine : Add the acyl chloride to a solution of the dibenzooxazepine amine in aqueous sodium hydroxide.

Key Data :

  • Acyl chloride yield: 90–95%.
  • Final product yield: 70–82%.

Comparative Analysis of Methods

Parameter EDCI/DMAP Coupling Schotten–Baumann Microwave-Assisted Cyclization
Yield 68–88% 70–82% 24–38%
Reaction Time 12–24 hours 2–4 hours 17 hours (cyclization)
Purity >95% 85–90% 70–85%
Scalability Lab-scale Industrial-scale Lab-scale

Optimization Strategies

  • Microwave Assistance : Reduces cyclization time from 17 hours to 1–2 hours with comparable yields.
  • Catalyst Screening : Use of CuI/1,10-phenanthroline in Buchwald–Hartwig amination improves yields to 75%.
  • Solvent Selection : Replacing DMF with N-methylpyrrolidone (NMP) in cyclization enhances solubility and yield by 15%.

Q & A

Basic Research Questions

What are the recommended synthetic routes and optimization strategies for this compound?

The synthesis involves multi-step organic reactions, typically starting with the formation of the dibenzo[b,f][1,4]oxazepine core. Key steps include:

  • Cyclization : Use hydroxylamine or similar agents to form the oxazepine ring (e.g., via β-keto ester cyclization) .
  • Acetamide Coupling : React the intermediate with chloroacetyl chloride under cold, controlled conditions (0–5°C) in chloroform, followed by purification via column chromatography .
  • Functionalization : Introduce substituents (e.g., methoxy groups) via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling .
    Optimization : Adjust reaction time, temperature, and solvent polarity (e.g., DMF for improved solubility) to enhance yields (>60%) . Monitor progress using TLC and confirm purity via HPLC (>95%) .

Which characterization techniques are critical for confirming the compound’s structural integrity?

  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons at δ 6.9–7.5 ppm) .
    • IR : Identify carbonyl stretches (C=O at ~1667 cm⁻¹) and amide N-H bonds (~3468 cm⁻¹) .
  • Mass Spectrometry (MS) : Verify molecular weight (e.g., [M+1]⁺ peak at m/z 430.2) .
  • X-ray Crystallography : Resolve 3D conformation, particularly for the dibenzo-oxazepine core .

How can researchers assess the compound’s solubility and stability under experimental conditions?

  • Solubility : Use the shake-flask method with solvents of varying polarity (e.g., water, DMSO, ethanol). The compound is moderately soluble in DMSO (~10 mg/mL) due to its polar (methoxy) and non-polar (dibenzo) groups .
  • Stability : Conduct accelerated degradation studies (pH 1–13, 40–60°C) monitored via HPLC. The oxazepine ring is prone to hydrolysis under acidic conditions, requiring neutral buffers for biological assays .

What preliminary assays are used to evaluate biological activity?

  • In Vitro Screening :
    • Enzyme Inhibition : Test against HDACs (IC₅₀ via fluorometric assays) or kinases (ATPase activity) .
    • Antimicrobial Activity : Use broth microdilution (MIC values against S. aureus or E. coli) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ .

Advanced Research Questions

How can mechanistic studies elucidate the compound’s interaction with biological targets?

  • Biophysical Methods :
    • Surface Plasmon Resonance (SPR) : Measure binding affinity (KD) to HDACs or DNA topoisomerases .
    • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) .
  • Mutagenesis : Identify critical residues in target proteins via alanine scanning .

What strategies are effective for structure-activity relationship (SAR) studies?

  • Substituent Modulation :
    • Replace the methoxy group with halogens (e.g., Cl at position 8) to enhance lipophilicity and blood-brain barrier penetration .
    • Modify the acetamide side chain with bulkier groups (e.g., phenylisoxazole) to improve target selectivity .
  • Data Correlation : Use multivariate analysis (e.g., PCA) to link structural descriptors (logP, polar surface area) with bioactivity .

How can computational modeling guide experimental design?

  • Molecular Docking : Employ AutoDock Vina to predict binding poses with HDAC2 (PDB: 4LXZ). Focus on hydrogen bonds between the acetamide and catalytic zinc .
  • MD Simulations : Simulate 100-ns trajectories in GROMACS to assess complex stability (RMSD < 2 Å) .

How should researchers address contradictory data in solubility or bioactivity studies?

  • Controlled Replication : Standardize solvent purity (HPLC-grade) and temperature (±0.5°C) during solubility tests .
  • Advanced Analytics : Use LC-MS/MS to detect degradation products interfering with bioassays .
  • Meta-Analysis : Compare datasets across studies using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .

What methodologies are recommended for developing analytical assays?

  • HPLC Method Development :
    • Column : C18 (5 µm, 250 mm × 4.6 mm).
    • Mobile Phase : Acetonitrile/water (70:30) with 0.1% TFA.
    • Detection : UV at 254 nm (retention time ~8.2 min) .
  • Validation : Assess linearity (R² > 0.995), LOD (0.1 µg/mL), and LOQ (0.3 µg/mL) per ICH guidelines .

How can toxicity and pharmacokinetic profiles be systematically evaluated?

  • In Vivo Toxicity : Acute oral toxicity in Wistar rats (OECD 423), monitoring ALT/AST levels and histopathology .
  • ADMET Prediction : Use SwissADME to estimate permeability (Caco-2 > 5 × 10⁻⁶ cm/s) and cytochrome P450 interactions .

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